molecular formula C12H11NO2 B8684995 Methyl 3-(1-cyanocyclopropyl)benzoate

Methyl 3-(1-cyanocyclopropyl)benzoate

Cat. No. B8684995
M. Wt: 201.22 g/mol
InChI Key: DRGZBOFKZXEUKL-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

To a solution of methyl 3-(cyanomethyl)benzoate 1 (2 g, 11.4 mmol) in DMSO (30 mL) was added NaH (60%, 913 mg, 23 mmol) in one portion. 1-bromo-2-chloroethane (1.164 mL, 11.4 mmol) was added slowly at 0° C. and stirring continued for 18 h at 25° C. The reaction was quenched with water, extracted with EtOAc, dried, and evaporated. Compound dissolved again in EtOAc and washed with NaHCO3 solution, brine, dried and concentrated to affording methyl 3-(1-cyanocyclopropyl)benzoate 33 (1.56 g, 68%). NMR (400 MHz, CDCl3) 1.47 (m, 2H), 1.78 (m, 2H), 3.93 (s, 3H), 7.45 (t, J=7.8 Hz, 1H), 7.59 (m, 1H), 7.88 (t, J=1.6 Hz, 1H), 7.97 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
913 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.164 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:2].[H-].[Na+].Br[CH2:17][CH2:18]Cl>CS(C)=O>[C:1]([C:3]1([C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=2)[C:7]([O:9][CH3:10])=[O:8])[CH2:18][CH2:17]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC=1C=C(C(=O)OC)C=CC1
Name
Quantity
913 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.164 mL
Type
reactant
Smiles
BrCCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
Compound dissolved again in EtOAc
WASH
Type
WASH
Details
washed with NaHCO3 solution, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C1(CC1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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